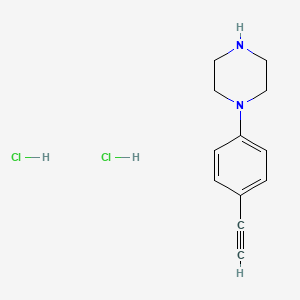
1-(4-Ethynylphenyl)piperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethynylphenyl)piperazine dihydrochloride is a chemical compound with the molecular formula C12H14N2·2HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions.
Métodos De Preparación
The synthesis of 1-(4-ethynylphenyl)piperazine dihydrochloride typically involves the following steps:
Cyclization of 1,2-diamine derivatives: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines.
Intermolecular cycloaddition: Alkynes bearing amino groups undergo cycloaddition reactions to form the piperazine ring.
Industrial production: Large-scale production methods often utilize catalytic processes and continuous flow reactors to ensure high yields and purity.
Análisis De Reacciones Químicas
1-(4-Ethynylphenyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using reagents like alkyl halides or sulfonyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines .
Aplicaciones Científicas De Investigación
1-(4-Ethynylphenyl)piperazine dihydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(4-ethynylphenyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as GABA receptors. By binding to these receptors, it can modulate their activity, leading to various physiological effects . The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-(4-Ethynylphenyl)piperazine dihydrochloride can be compared to other piperazine derivatives, such as:
1-Phenylpiperazine: This compound is similar in structure but lacks the ethynyl group, which can significantly alter its chemical and biological properties.
1-(4-Chlorophenyl)piperazine:
1-(1-Methylpiperidin-4-yl)piperazine:
The uniqueness of this compound lies in its ethynyl group, which can participate in various chemical reactions and influence its interaction with biological targets .
Propiedades
Fórmula molecular |
C12H16Cl2N2 |
|---|---|
Peso molecular |
259.17 g/mol |
Nombre IUPAC |
1-(4-ethynylphenyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C12H14N2.2ClH/c1-2-11-3-5-12(6-4-11)14-9-7-13-8-10-14;;/h1,3-6,13H,7-10H2;2*1H |
Clave InChI |
CBQZWNHUCLASHG-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=C(C=C1)N2CCNCC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


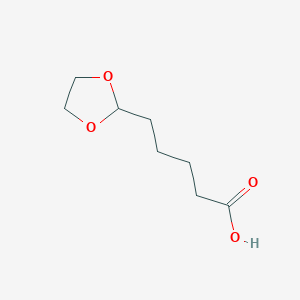
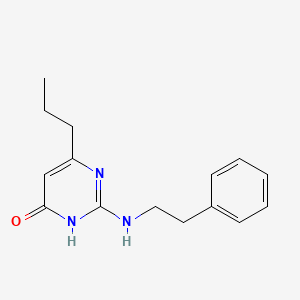
![1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B14870790.png)
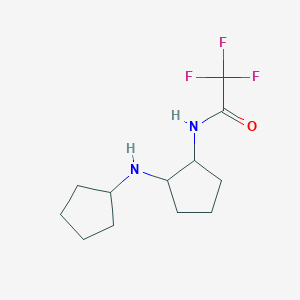
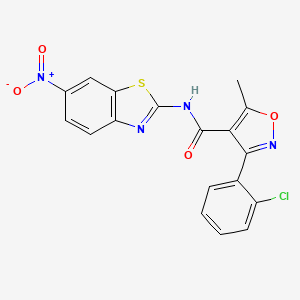
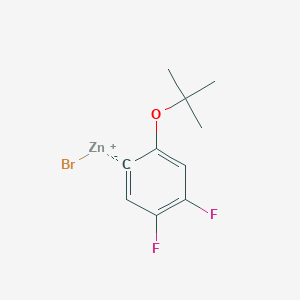
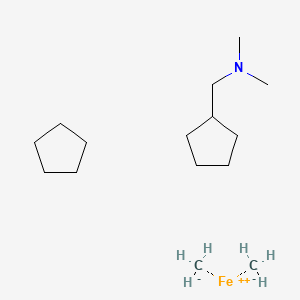
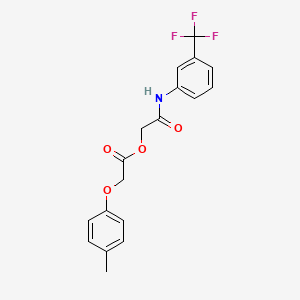
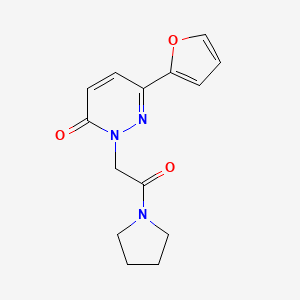
![2,5-Bis(4-isopropoxyphenyl)thiazolo[5,4-d]thiazole](/img/structure/B14870828.png)
![3-(4-chlorophenyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14870833.png)
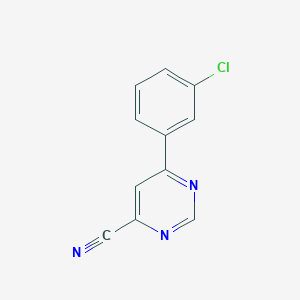
![4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B14870843.png)

